molecular formula C9H15N5 B3309868 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine CAS No. 943750-65-0

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine

Cat. No. B3309868
Key on ui cas rn: 943750-65-0
M. Wt: 193.25 g/mol
InChI Key: NEYGWAMBNQHINC-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

2-(4-methylpiperazin-1-yl)-5-nitropyrazine (328 mg, 1.47 mmol) was dissolved in MeOH (15 ml) at room temperature. Pd/C (10%) (50 mg) was added while the reaction mixture was stirred. The reaction mixture was placed under a H2 balloon and stirred at rt for 1.5 hrs. The reaction mixture was filtered through celite and washed with MeOH (30 mL). The filtrate was stripped and dried under vacuum after azeotroping with toluene twice to give a light brown gummy material (280 mg, yield 89%).
Name
2-(4-methylpiperazin-1-yl)-5-nitropyrazine
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[N:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=2)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[N:12][C:11]([NH2:14])=[CH:10][N:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
2-(4-methylpiperazin-1-yl)-5-nitropyrazine
Quantity
328 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=C(N=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 1.5 hrs
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with MeOH (30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
after azeotroping with toluene twice

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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